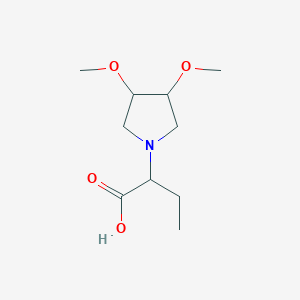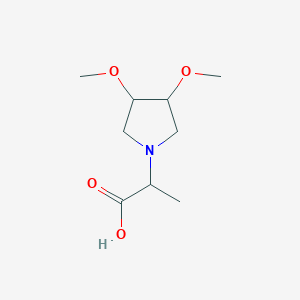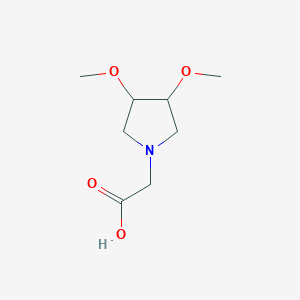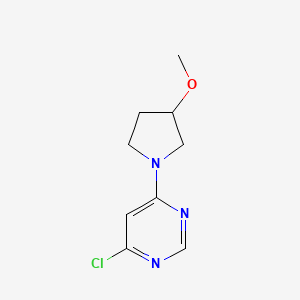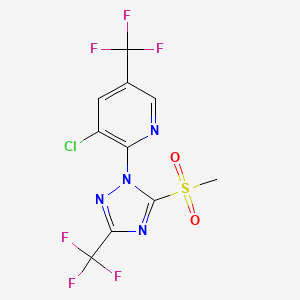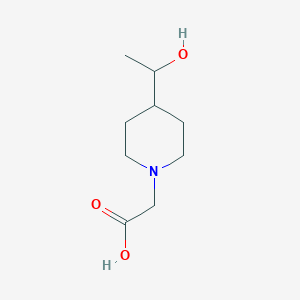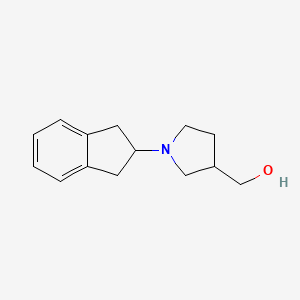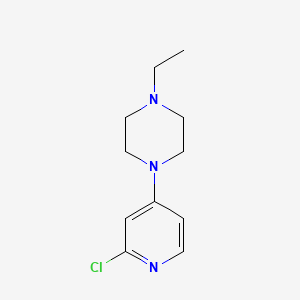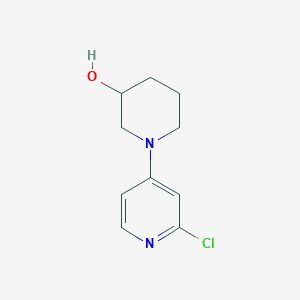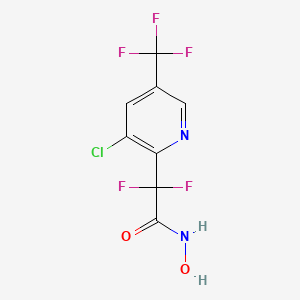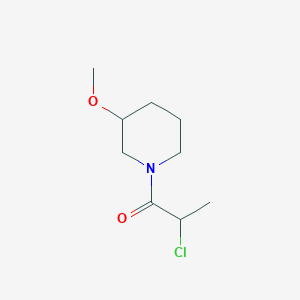
2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one, also known as 2-Chloro-N-methylpiperidin-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of a variety of compounds, and has been used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Environmental and Toxicological Studies
The study of chlorinated and brominated compounds, including 2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one, has been focused on understanding their environmental presence, toxicity, and potential health impacts. These compounds are often analyzed for their roles in environmental pollution, mechanisms of toxicity, and impacts on human health and wildlife.
Environmental Estrogens and Toxicity : Certain chlorinated hydrocarbons, similar in structure to this compound, have been studied for their proestrogenic activity, impacting fertility and development in both genders. The metabolism of these compounds into active estrogenic forms and their reproductive toxicity have been subjects of extensive research A. Cummings, 1997.
Biotechnological Production of Chemicals : The biotechnological production of chemicals from renewable resources has been explored, with studies focusing on the recovery and purification of diols such as 1,3-propanediol, which have wide applications. These studies emphasize the importance of efficient and sustainable production methods Zhi-Long Xiu & A. Zeng, 2008.
Airway Hyperresponsiveness and Lung Injury : Research into the effects of halogen exposure (e.g., chlorine and bromine) on airway and lung health has shown that certain compounds can increase airway hyperresponsiveness and lung injury. The use of high-molecular-weight hyaluronan as a potential therapeutic measure to counteract these effects has been investigated A. Lazrak et al., 2020.
Chemical Additives and Nutraceuticals : Chlorogenic acid, a compound with structural similarities to this compound, has been studied for its dual role as a food additive and a nutraceutical. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlight the potential for compounds with similar structures to be used in health-promoting applications Jesús Santana-Gálvez et al., 2017.
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : The toxicity, environmental presence, and health impacts of polybrominated dibenzo-p-dioxins and dibenzofurans, which are structurally related to this compound, have been reviewed. These compounds, like their chlorinated counterparts, are persistent organic pollutants with significant toxicological concerns J. Mennear & C. C. Lee, 1994.
Eigenschaften
IUPAC Name |
2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQAYQURPCXTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




